molecular formula C17H18N4O2S B5735994 N-1,3-benzodioxol-5-yl-4-(2-pyridinyl)-1-piperazinecarbothioamide

N-1,3-benzodioxol-5-yl-4-(2-pyridinyl)-1-piperazinecarbothioamide

Cat. No.: B5735994
M. Wt: 342.4 g/mol
InChI Key: CKTIMYTZGQRNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP was initially developed as a potential antidepressant, but its psychoactive effects led to its use as a recreational drug. Despite the controversy surrounding its use, BZP has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

N-1,3-benzodioxol-5-yl-4-(2-pyridinyl)-1-piperazinecarbothioamide acts as a dopamine and serotonin releaser, which leads to increased levels of these neurotransmitters in the brain. This action is similar to that of amphetamines, which are known to have psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It also produces behavioral effects, including increased locomotor activity and stereotypy. These effects are similar to those produced by amphetamines.

Advantages and Limitations for Lab Experiments

One advantage of using N-1,3-benzodioxol-5-yl-4-(2-pyridinyl)-1-piperazinecarbothioamide in lab experiments is its ability to produce consistent and predictable effects. This makes it a useful tool for studying the effects of dopamine and serotonin release on behavior and physiology. However, the psychoactive effects of this compound make it difficult to study its potential therapeutic applications without the risk of abuse.

Future Directions

There are several potential future directions for research on N-1,3-benzodioxol-5-yl-4-(2-pyridinyl)-1-piperazinecarbothioamide. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound has been shown to enhance cognitive function in animal studies, and may have potential as a cognitive enhancer in humans. Additionally, further research is needed to understand the long-term effects of this compound on behavior and physiology, and to determine its safety and efficacy as a potential therapeutic agent.

Synthesis Methods

N-1,3-benzodioxol-5-yl-4-(2-pyridinyl)-1-piperazinecarbothioamide can be synthesized through the reaction of piperazine with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base. This method yields this compound in high purity and with a high yield.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-4-(2-pyridinyl)-1-piperazinecarbothioamide has been the subject of scientific research due to its potential therapeutic applications. It has been investigated for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. This compound has also been studied for its potential use as a cognitive enhancer and as a treatment for neurodegenerative diseases.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-pyridin-2-ylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c24-17(19-13-4-5-14-15(11-13)23-12-22-14)21-9-7-20(8-10-21)16-3-1-2-6-18-16/h1-6,11H,7-10,12H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTIMYTZGQRNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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